Favipiravir

COVID-19 SARS-CoV-2 antiviral potency

Research on drug-resistant influenza variants is constrained by oseltamivir and baloxavir failure against NA-R152K and PA-I38T mutants. Favipiravir (T-705) overcomes this via dual-mechanism action-competitive RdRp inhibition combined with lethal mutagenesis (G→A/C→T transversion enrichment)-retaining full efficacy against these resistant strains without selecting for escape mutants during serial passage. Key differentiators: 97.6% oral bioavailability, CC₅₀ >400 μM, selectivity index >6.46, and the widest therapeutic window among orthomyxovirus-active antivirals. Supplied as ≥98% HPLC-pure powder with comprehensive Certificate of Analysis. For R&D use only; not for human or veterinary therapeutic applications.

Molecular Formula C5H4FN3O2
Molecular Weight 157.10 g/mol
CAS No. 259793-96-9
Cat. No. B1662787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFavipiravir
CAS259793-96-9
SynonymsFavipiravir;  T705;  T-705;  T 705;  Avigan;  259793-96-9;  6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide;  6-Fluoro-3-hydroxy-2-pyrazinecarboxamide;  T 705 (Pharmaceutical)
Molecular FormulaC5H4FN3O2
Molecular Weight157.10 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)C(=O)N)F
InChIInChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
InChIKeyZCGNOVWYSGBHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Orange Solid
Solubilityslightly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Favipiravir Procurement Guide: Comparator Evidence


Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is an orally bioavailable pyrazinecarboxamide antiviral that functions as a prodrug, converted intracellularly to its active triphosphate metabolite (favipiravir-RTP) [1]. It acts as a pseudo-purine nucleotide analog that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and a broad spectrum of other RNA viruses [2][3]. The absolute oral bioavailability is reported at 97.6% [4]. Unlike neuraminidase inhibitors (oseltamivir, zanamivir) or M2 channel blockers (amantadine), favipiravir directly targets the viral polymerase complex, a mechanism that underpins its activity against strains resistant to conventional anti-influenza agents [5].

Selection logic Viral polymerase tool compound Pseudo-purine nucleotide prodrug that targets RdRp complex
Research model Resistance-model study context Active against oseltamivir- and baloxavir-resistant influenza strains
Workflow fit Oral prodrug probe Reported oral bioavailability supports in vivo antiviral study designs

Favipiravir Differentiation from Similar Antivirals


Despite sharing a broad-spectrum RNA virus inhibition profile with agents like ribavirin and remdesivir, favipiravir cannot be trivially substituted without compromising experimental or therapeutic outcomes [1]. The compound exhibits virus family-dependent potency differences: remdesivir demonstrates superior potency in coronavirus and filovirus models, while favipiravir displays the widest therapeutic window in orthomyxovirus (influenza) assays [2]. Furthermore, favipiravir's unique dual mechanism—acting as both a competitive inhibitor of RdRp and a lethal mutagen via induction of G→A and C→T transversion mutations—confers a distinct resistance profile compared to neuraminidase inhibitors (oseltamivir) and cap-dependent endonuclease inhibitors (baloxavir) [3]. Critically, favipiravir retains activity against influenza strains harboring oseltamivir-resistance (NA-R152K) and baloxavir-resistance (PA-I38T) mutations, whereas oseltamivir and baloxavir fail to suppress replication of these variants [4]. These differential profiles necessitate evidence-based selection criteria, as detailed in the quantitative comparisons below.

Mechanism
Polymerase vs. Neuraminidase Target
Favipiravir directly inhibits the viral RdRp complex, whereas oseltamivir targets neuraminidase. Cross-resistance profiles may not transfer directly between these mechanistic classes.
Spectrum
Virus Family-Dependent Potency
Favipiravir's wider reported therapeutic window in orthomyxovirus assays may shift in coronavirus models, where remdesivir can be more potent. Virus-family context may require review.
Resistance
Resistance Profile Mismatch
Structural analogs like T-1105 or T-1106 may exhibit reduced potency. Class-level pyrazinecarboxamide substitution may alter antiviral response context.

Favipiravir Comparator Evidence


SARS-CoV-2 Potency vs. Remdesivir

In Vero E6 cells infected with SARS-CoV-2 (MOI = 0.05), favipiravir demonstrated an EC50 of 61.88 μM, which is substantially higher (indicating lower potency) than remdesivir (EC50 = 0.77 μM) and chloroquine (EC50 = 1.13 μM) [1]. This quantitative difference defines favipiravir's position as a less potent option against SARS-CoV-2 in vitro, requiring higher concentrations for antiviral effect.

SARS-CoV-2 Potency vs. Remdesivir
Head-to-head
Favipiravir EC50 = 61.88 μM; Remdesivir EC50 = 0.77 μM (80.4-fold difference)
Supports assay potency context in Vero E6 model
Higher EC50 indicates lower in vitro potency for SARS-CoV-2
COVID-19 SARS-CoV-2 antiviral potency

Therapeutic Window Across Virus Families

A comprehensive pan-viral efficacy analysis across seven virus families quantified median EC50 values and therapeutic windows [1]. Remdesivir was most potent in coronavirus models, while favipiravir exhibited the widest therapeutic window in orthomyxovirus (influenza) assays [1]. The selectivity index (SI = CC50/EC50) of favipiravir is reported as >6.46 with CC50 >400 μM [2]. In mammalian cell lines including MDCK, Vero, HEL, A549, HeLa, and HEp-2 cells, favipiravir shows no cytotoxicity at concentrations up to 1,000 μg/mL .

Therapeutic Window Across Virus Families
Cross-study
Widest reported therapeutic window in orthomyxovirus assays; SI > 6.46
Supports influenza-focused screening workflow
Coronavirus models may show a different potency ranking
broad-spectrum antiviral virus family therapeutic index

Efficacy Against Drug-Resistant Influenza

In a mouse model of lethal influenza A(H1N1)pdm09 infection, favipiravir treatment protected mice from death caused by wild-type virus as well as mutants harboring NA-R152K (oseltamivir-resistant), PA-I38T (baloxavir-resistant), and the double mutant (NA-R152K/PA-I38T) [1]. In contrast, oseltamivir treatment failed to protect against the NA-R152K mutant and the double mutant, while baloxavir failed to protect against the PA-I38T and double mutant viruses [1]. Favipiravir treatment protected mice from lethal infection with all viruses tested, whereas oseltamivir treatment did not protect at all [1].

Efficacy Against Drug-Resistant Influenza
Head-to-head
Universal survival protection in mice across NA-R152K, PA-I38T, and double mutants
Supports resistance-model study context
Oseltamivir and baloxavir each failed against respective resistance mutations
influenza drug resistance in vivo efficacy

Efficacy Against H5N1 Avian Influenza

In a mouse model of lethal A(H5N1) clade 2.3.4.4b infection, baloxavir (≥10 mg/kg, single dose) provided 100% survival protection and significantly reduced viral titers in both lungs and brain [1]. Oseltamivir (≥100 mg/kg/day for 5 days) provided limited survival benefit and failed to prevent neuroinvasion [1]. Favipiravir (≥100 mg/kg/day for 5 days) provided partial protection but did not reduce viral titers in lungs or brain [1]. Amantadine provided no benefit [1].

Efficacy Against H5N1 Avian Influenza
Head-to-head
Partial survival protection; no significant lung or brain viral titer reduction
Supports model-specific endpoint review
Baloxavir provided complete protection at a lower dose in this H5N1 model
avian influenza H5N1 in vivo comparative efficacy

Resistance Profile and Lethal Mutagenesis

Under serial passage in MDCK cells with favipiravir selection pressure, no specific resistance mutations emerged in PB1, PB2, PA, or NP proteins, and no T-705-resistant variants were selected [1]. Instead, treatment induced a lethal mutagenesis mechanism characterized by enrichment of G→A and C→T transversion mutations and increased overall mutation frequency, generating nonviable viral phenotypes [1]. However, the PB1 K229R mutation has been identified as conferring favipiravir resistance in certain influenza strains, with the K229R mutant showing resistance compared to wild-type in a replicon system [2].

Resistance Profile and Lethal Mutagenesis
Class-level
No resistant variants selected during serial passage; induces G→A and C→T transversion mutations
Supports genetic barrier to resistance review
PB1 K229R mutation reported to confer resistance in certain strains
antiviral resistance lethal mutagenesis viral evolution

In-Class Potency vs. T-1105 & T-1106

Among the pyrazinecarboxamide derivatives, favipiravir (T-705), T-1105, and T-1106 were all discovered as candidate antiviral drugs [1]. For influenza A (H1N1) viruses, favipiravir demonstrates IC50 values ranging from 0.03-0.20 µg/mL for H1N1, 0.01-0.30 µg/mL for H2N2, 0.08-0.48 µg/mL for H3N2, and 0.14-0.15 µg/mL for H4N2 . T-1105 and T-1106 exhibit comparable or slightly reduced potency across various RNA virus families, with favipiravir generally showing the most favorable overall profile [1].

In-Class Potency vs. T-1105 & T-1106
Cross-study
Reported higher potency than T-1105 and T-1106 across multiple RNA virus families
Supports chemical-series benchmark context
Data to verify for specific arenavirus and bunyavirus assays
structure-activity relationship influenza IC50

Favipiravir Research & Industrial Applications


Influenza Drug Resistance Screening

Based on direct head-to-head evidence demonstrating favipiravir's complete protection against oseltamivir-resistant (NA-R152K) and baloxavir-resistant (PA-I38T) influenza strains in mice, while oseltamivir and baloxavir each fail against their respective resistance mutants [1], favipiravir is the optimal tool compound for influenza antiviral resistance research. Its dual mechanism—competitive RdRp inhibition combined with lethal mutagenesis—provides a distinct pharmacological profile for studying viral evolution under drug pressure and for screening next-generation polymerase inhibitors.

Broad-Spectrum Antiviral Screening

Cross-study comparative analysis reveals that favipiravir exhibits the widest therapeutic window in orthomyxovirus (influenza) assays compared to remdesivir and ribavirin [2]. With a selectivity index >6.46 and CC50 >400 μM [3], favipiravir offers superior safety margins for high-throughput influenza antiviral screening campaigns, reducing the risk of cytotoxicity-driven false positives that may occur with narrower-therapeutic-window alternatives.

Lethal Mutagenesis Research

Favipiravir's unique ability to induce lethal mutagenesis—enrichment of G→A and C→T transversion mutations without selecting for specific resistance mutations during serial passage—is quantitatively documented [4]. This property makes favipiravir an indispensable research reagent for studying viral error catastrophe, quasispecies dynamics, and the evolutionary biology of RNA viruses, applications for which oseltamivir, baloxavir, and amantadine are mechanistically unsuitable.

Pharmacokinetic & Tissue Distribution Studies

Favipiravir's 97.6% oral bioavailability and complex, nonlinear, time- and dose-dependent pharmacokinetics [5] provide a well-characterized PK/PD platform for antiviral development. Studies in infected hamsters demonstrate that active viral infection alters favipiravir absorption, elimination, and biodistribution [6], making it a valuable model compound for investigating infection-induced PK changes—a consideration critical for designing in vivo efficacy studies of novel RNA virus therapeutics.

Application
Selection Property
Validation Focus
Influenza drug-resistance studies
Polymerase target engagement
Model-response validation against oseltamivir/baloxavir-resistant strains
Broad-spectrum antiviral screening
Therapeutic window range
Orthomyxovirus assay-context review; cytotoxicity endpoint monitoring
Lethal mutagenesis research
Mutation frequency induction
G→A and C→T transversion endpoint analysis under selection pressure
Pharmacokinetic distribution studies
Infection-altered PK profile
Exposure-model review; tissue-specific prodrug activation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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